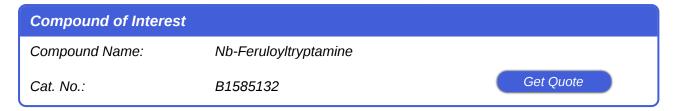


Application Notes and Protocols for the Synthesis and Evaluation of Nb-Feruloyltryptamine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of Nb-

Feruloyltryptamine, a naturally occurring phenolic amide with potential applications in drug development due to its antioxidant and anti-inflammatory properties. The protocol is based on established amide coupling methodologies. Additionally, this document outlines the putative signaling pathways through which **Nb-Feruloyltryptamine** may exert its biological effects, based on studies of closely related compounds.

Chemical Properties and Data



| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | (E)-3-(4-hydroxy-3- methoxyphenyl)-N-[2-(1H- indol-3-yl)ethyl]prop-2-enamide | [1] |
| Molecular Formula | C20H20N2O3 | [1] |
| Molecular Weight | 336.39 g/mol | [1] |
| CAS Number | 53905-13-8 | [1] |
| Appearance | Off-white to pale yellow powder | |
| Solubility | Soluble in DMSO, DMF, and alcohols | _ |
| Purity (typical) | ≥98% (by HPLC) | - |

Experimental Protocols Synthesis of Nb-Feruloyltryptamine via Amide Coupling

This protocol describes the synthesis of **Nb-Feruloyltryptamine** from ferulic acid and tryptamine using a carbodiimide coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), with the addition of a catalyst, 4-Dimethylaminopyridine (DMAP).

Materials:

- Ferulic acid (≥99%)
- Tryptamine (≥98%)
- N,N'-Dicyclohexylcarbodiimide (DCC) (≥99%)
- 4-Dimethylaminopyridine (DMAP) (≥99%)
- Dichloromethane (DCM), anhydrous (≥99.8%)
- N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)



- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography (60 Å, 230-400 mesh)
- Ethyl acetate (EtOAc), HPLC grade
- Hexanes, HPLC grade

Equipment:

- · Round-bottom flasks
- Magnetic stirrer and stir bars
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
- UV lamp for TLC visualization
- Standard laboratory glassware

Procedure:

 Reaction Setup: In a 250 mL round-bottom flask, dissolve ferulic acid (1.0 eq) and tryptamine (1.0 eq) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF to ensure solubility.



- Addition of Catalyst: Add DMAP (0.1 eq) to the solution and stir for 10 minutes at room temperature.
- Cooling: Place the reaction flask in an ice bath and cool the mixture to 0 °C.
- Addition of Coupling Agent: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor
 the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the
 mobile phase).

Work-up:

- Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.
- \circ Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification:

- Purify the crude product by silica gel column chromatography.
- Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
- Collect the fractions containing the desired product (as determined by TLC) and combine them.
- Evaporate the solvent to yield Nb-Feruloyltryptamine as a solid.
- Characterization:

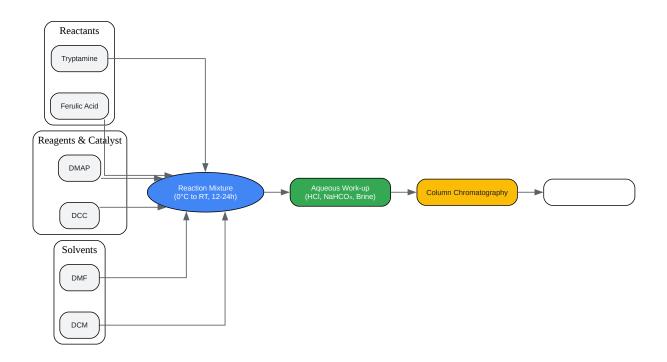


- Determine the yield of the purified product.
- Characterize the compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow: Synthesis of Nb-

Feruloyltryptamine



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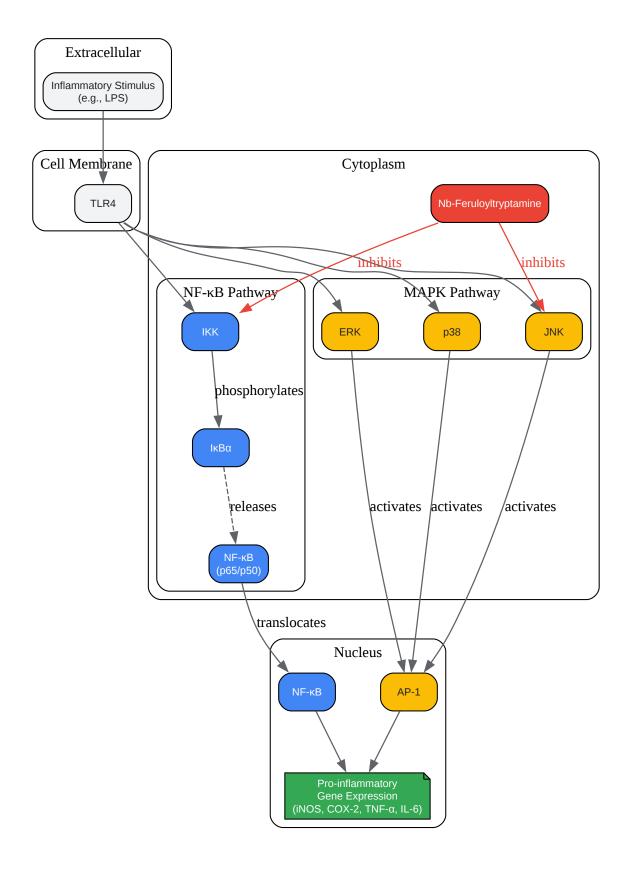


Caption: Workflow for the synthesis of Nb-Feruloyltryptamine.

Putative Signaling Pathway of Nb-Feruloyltryptamine

Based on the known mechanisms of ferulic acid and related amides, **Nb-Feruloyltryptamine** is proposed to exert its anti-inflammatory and antioxidant effects through the modulation of the NF-kB and MAPK signaling pathways.





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Caption: Putative anti-inflammatory signaling pathway of Nb-Feruloyltryptamine.



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References

- 1. Nb-Feruloyltryptamine | C20H20N2O3 | CID 641764 PubChem [pubchem.ncbi.nlm.nih.gov]
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